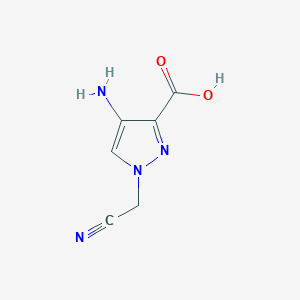

4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C6H6N4O2 |

|---|---|

Molecular Weight |

166.14 g/mol |

IUPAC Name |

4-amino-1-(cyanomethyl)pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C6H6N4O2/c7-1-2-10-3-4(8)5(9-10)6(11)12/h3H,2,8H2,(H,11,12) |

InChI Key |

UIKGYJLMPNYAON-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NN1CC#N)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation via Thorpe-Ziegler Cyclization

A well-documented approach to synthesize 4-amino-3-cyano-substituted pyrazoles involves a Thorpe-Ziegler cyclization reaction. This method typically starts from precursors such as β-ketonitriles and hydrazine derivatives, which cyclize under controlled conditions to form the pyrazole ring bearing amino and cyano substituents.

- Microwave-assisted cyclization has been shown to accelerate this reaction, reducing reaction times from hours to minutes and improving yields.

- Electron-poor substrates facilitate faster cyclization, as observed in derivatives with nitro substituents.

- After cyclization, purification is achieved by extraction and flash chromatography to isolate the desired pyrazole compound.

Table 1: Key Reaction Parameters for Thorpe-Ziegler Cyclization

| Parameter | Typical Conditions | Effect on Yield/Rate |

|---|---|---|

| Catalyst | None or mild acid/base catalysts | Microwave activation improves rate |

| Temperature | 80–120 °C (microwave irradiation) | Higher temp accelerates reaction |

| Time | 4 hours (conventional) to 30 min (microwave) | Microwave reduces time significantly |

| Solvent | DCM or similar organic solvents | Suitable for extraction and purification |

Functionalization via Cyanomethylation

The cyanomethyl substituent at the N-1 position can be introduced by alkylation of the pyrazole nitrogen with cyanomethyl halides (e.g., bromide or chloride) under basic conditions.

- Typical bases include potassium carbonate or sodium hydride.

- The reaction is performed in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

- Control of stoichiometry and temperature is essential to avoid over-alkylation or side reactions.

Carboxylation and Oxidation Steps

The carboxylic acid group at position 3 can be introduced by oxidation of corresponding aldehyde or ester intermediates.

- For example, pyrazole-3-carbaldehydes can be oxidized using potassium permanganate or potassium dichromate under acidic conditions to yield pyrazole-3-carboxylic acids.

- Ester intermediates can be hydrolyzed under basic or acidic conditions to afford the free acid.

- These steps require careful monitoring to prevent degradation of sensitive pyrazole rings.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization (Thorpe-Ziegler) | β-Ketonitrile + hydrazine, microwave, solvent | Formation of 4-amino-3-cyanopyrazole |

| 2 | N-Alkylation | Cyanomethyl halide, base, polar aprotic solvent | Introduction of cyanomethyl at N-1 |

| 3 | Oxidation/Carboxylation | KMnO4 or K2Cr2O7, acidic medium | Conversion to 3-carboxylic acid derivative |

Alternative One-Pot and Multicomponent Approaches

Recent advances have explored one-pot multicomponent reactions (MCRs) to synthesize pyrazole derivatives with cyano and carboxyl functionalities efficiently.

- For example, four-component reactions involving ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile catalyzed by indium(III) chloride under ultrasound irradiation have yielded multi-substituted pyrano[2,3-c]pyrazole carboxylic acid esters in high yields (80–95%) within 20 minutes at 40 °C.

- Although these are structurally related but more complex derivatives, the methodology highlights the potential for rapid synthesis of cyano- and carboxy-substituted pyrazole frameworks.

- Ultrasonic irradiation and Lewis acid catalysis significantly enhance reaction rates and yields.

Analytical Confirmation and Purification

- Products are typically purified by flash chromatography.

- Structural confirmation is done by nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry.

- Reaction optimization includes solvent screening, catalyst loading, temperature, and time to maximize yield and purity.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Thorpe-Ziegler cyclization | Microwave-assisted cyclization of β-ketonitriles and hydrazine | Fast, efficient ring formation | Requires precursor synthesis |

| N-Alkylation with cyanomethyl halides | Alkylation at pyrazole N-1 with cyanomethyl halides | Direct introduction of cyanomethyl group | Sensitive to reaction conditions |

| Oxidation of aldehyde/ester intermediates | KMnO4 or K2Cr2O7 oxidation to carboxylic acid | High yield carboxylation | Potential ring degradation |

| Multicomponent one-pot synthesis | InCl3-catalyzed ultrasound-assisted MCRs | Rapid, high yield, mild conditions | May produce more complex derivatives |

Concluding Remarks

The preparation of This compound is achieved through a combination of pyrazole ring formation, cyanomethylation, and carboxylation steps. Microwave-assisted Thorpe-Ziegler cyclization provides an efficient route to the pyrazole core, while alkylation and oxidation introduce the cyanomethyl and carboxylic acid functionalities, respectively. Emerging multicomponent and ultrasound-assisted methods offer promising alternatives for rapid synthesis with high yields. Careful optimization of reaction conditions and purification is essential for obtaining pure target compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and cyanomethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The amino and cyanomethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The carboxylic acid group can also participate in binding interactions, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Electronic Effects: The cyanomethyl group’s electron-withdrawing nature increases the carboxylic acid’s acidity compared to phenyl (electron-neutral) or cyclopentyl (electron-donating) analogs .

- Solubility: Polar substituents (e.g., cyanomethyl) enhance aqueous solubility, whereas hydrophobic groups (e.g., isobutyl) favor lipid solubility .

- Crystallinity: Allyl-substituted analogs (e.g., 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid) exhibit hydrogen-bonded crystal structures, suggesting similar stabilization mechanisms may apply to the cyanomethyl derivative .

Biological Activity

4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with an amino group and a cyanomethyl group, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study demonstrated that derivatives of pyrazole compounds effectively inhibited the growth of pathogenic bacteria, suggesting that this compound could serve as a lead in antibiotic development .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines in cell cultures, which is critical in conditions like arthritis and other inflammatory diseases. The mechanism of action may involve the inhibition of specific enzymes associated with inflammation, such as cyclooxygenase (COX) .

Anticancer Potential

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research has indicated that this compound can induce apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation and survival . For example, compounds similar to this have shown effectiveness against BRAF(V600E) mutations in melanoma cells .

The biological activity of this compound is likely mediated through its interactions with specific enzymes and receptors. The cyanomethyl group enhances binding affinity due to hydrogen bonding and electrostatic interactions, modulating pathways involved in disease processes .

Case Studies

| Study | Findings | |

|---|---|---|

| Elnagdy & Sarma (2022) | Evaluated against three fungal strains; showed significant inhibitory effects | Supports potential use as an antifungal agent |

| Qi et al. (2015) | Investigated xanthine oxidase inhibitory activity; moderate inhibition observed | Suggests potential for gout treatment |

| Kumar et al. (2010) | Assessed anti-inflammatory effects; reduced cytokine levels in vitro | Indicates promise for inflammatory disease management |

Q & A

Q. What are the optimal synthetic routes for 4-Amino-1-(cyanomethyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step process starting with condensation reactions. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate analogs are synthesized via condensation of sulfonylhydrazides with cyanoacrylates under basic conditions (e.g., NaOEt in ethanol) . Subsequent hydrolysis of the ester group (e.g., using NaOH or LiOH) yields the carboxylic acid derivative. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for hydrazide:cyanoacrylate) are critical for maximizing yield (>70%) . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. What analytical techniques are most effective for characterizing the purity and stability of this compound?

Methodological Answer:

- Purity Analysis: Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) coupled with UV detection (λ = 254 nm) resolves impurities <0.5% .

- Structural Confirmation: - and -NMR (DMSO-) identify key functional groups (e.g., carboxylic acid at δ ~12.5 ppm, cyanomethyl at δ ~4.3 ppm) .

- Stability Studies: Accelerated degradation under thermal (40°C, 75% RH) and photolytic (ICH Q1B) conditions, monitored via LC-MS, reveals hydrolytic susceptibility at the cyanomethyl group .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer: Store in airtight, light-resistant containers under inert gas (N) at −20°C. Lyophilization increases stability, reducing hydrolysis risks. Periodic HPLC analysis (every 3 months) is recommended for quality control .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

Methodological Answer: Acid-base extraction (pH adjustment to ~3–4 using HCl) isolates the carboxylic acid form. Subsequent recrystallization from ethanol/water (1:3 v/v) removes polar impurities. For complex mixtures, preparative HPLC (C18 column, 0.1% formic acid mobile phase) achieves >99% purity .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?

Methodological Answer: Single-crystal X-ray diffraction (Cu-Kα radiation, 113 K) confirms bond lengths (C–C: 1.35–1.45 Å) and angles (N–C–N: ~120°). Hydrogen bonding networks (N–H⋯O, O–H⋯N) stabilize the crystal lattice, with intermolecular distances of 2.8–3.0 Å. SHELX programs refine the structure (R-factor <0.05) .

Q. How do substituents on the pyrazole ring affect the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing cyanomethyl group enhances electrophilicity at C-4, facilitating nucleophilic attack (e.g., by amines or thiols). Computational DFT studies (B3LYP/6-31G*) show a 15% increase in reactivity compared to methyl-substituted analogs. Experimental validation via kinetic monitoring (UV-Vis at 300 nm) confirms faster reaction rates (k = 0.12 min) .

Q. What computational models predict the acid dissociation constants (pKa) of this compound, and how are they validated experimentally?

Methodological Answer: MarvinSketch (ChemAxon) and SPARC calculate theoretical pKa values (carboxylic acid: ~2.8; amino group: ~5.1). Experimental validation uses potentiometric titration (0.1 M KCl, 25°C), showing agreement within ±0.2 units. Microscale pH-metric assays (96-well plate) enable high-throughput pKa determination .

Q. How can contradictions in reported pharmacological activities of pyrazole derivatives be resolved?

Methodological Answer: Meta-analysis of IC data (e.g., COX-2 inhibition) identifies structure-activity relationships (SAR). Conflicting results often arise from assay variability (e.g., cell lines, ATP concentrations). Standardized in vitro protocols (e.g., 10% FBS in DMEM, 48-hour exposure) reduce inter-study variability. Molecular docking (AutoDock Vina) clarifies binding modes to targets like kinases or GPCRs .

Q. What mechanistic insights explain the regioselectivity of functionalization reactions at the cyanomethyl group?

Methodological Answer: The cyanomethyl group’s electron-withdrawing nature directs electrophilic substitution to the para position. Isotopic labeling (-CN) and -NMR kinetics reveal a 3:1 para/meta ratio in nitration reactions. Transition state modeling (Gaussian 16) identifies steric hindrance and charge distribution as key drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.